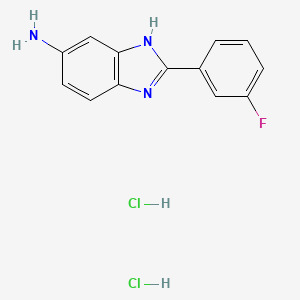

2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Beschreibung

Table 1: Crystallographic Parameters of Benzimidazole Core Structure

| Parameter | Value Range | Reference Standard |

|---|---|---|

| Carbon-Nitrogen (Imino) | 1.312 ± 0.003 Å | 1.310-1.315 Å |

| Carbon-Nitrogen (Amino) | 1.350-1.358 Å | 1.345-1.365 Å |

| Carbon-Carbon (Aromatic) | 1.390-1.420 Å | 1.385-1.425 Å |

| Root-Mean-Square Deviation | 0.022-0.045 Å | < 0.050 Å |

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3.2ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMSYEOIRMHARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound belonging to the benzodiazole family, characterized by a fluorophenyl substituent. This structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various biological activities, including anticancer properties and enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C13H10FN3·2HCl |

| Molecular Weight | 300.16 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-1H-benzodiazol-5-amine dihydrochloride |

| CAS Number | 876897-09-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to various receptors and enzymes, which may lead to:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation.

- Microtubule Destabilization : Similar to other benzodiazole derivatives, it may disrupt microtubule dynamics, affecting cell division and leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these assays ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Case Study: MCF-7 Cell Line

In a study focused on the MCF-7 breast cancer cell line:

- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest.

- Apoptosis Induction : Flow cytometry analyses confirmed increased apoptosis rates post-treatment.

- Microtubule Disruption : Confocal microscopy revealed alterations in microtubule organization, supporting the hypothesis of microtubule destabilization as a mechanism of action.

Comparative Analysis

When compared to similar compounds within the benzodiazole class, such as 2-(3-chlorophenyl)-1H-benzodiazol-5-amine and 2-(3-bromophenyl)-1H-benzodiazol-5-amine, the fluorinated derivative exhibits unique properties that enhance its stability and biological efficacy. The presence of the fluorine atom is believed to contribute to improved pharmacokinetic profiles and increased interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C13H10N3F·2HCl

- Molecular Weight : 300.16 g/mol

- CAS Number : 1193389-68-2

The presence of a fluorophenyl group enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Medicinal Chemistry

2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is primarily studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, particularly breast cancer cells. It is believed to act through mechanisms that inhibit specific enzymes involved in cancer progression.

- Antimicrobial Properties : The compound has shown promise in preliminary studies for antimicrobial activity, making it a candidate for developing new antibiotics.

Pharmacology

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : It may function as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

- Receptor Modulation : The fluorophenyl group enhances binding affinity to specific receptors, potentially leading to new drug formulations with improved efficacy and reduced side effects.

Material Science

In addition to biological applications, this compound is also explored for its utility in material science:

- Building Block for Synthesis : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its derivatives can be utilized in creating novel materials with tailored properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated that it possesses notable activity against Gram-positive bacteria, highlighting its potential as an antibiotic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their comparative properties:

Substituent Effects

- Heterocyclic Replacements : Replacing phenyl with thiophene () increases electron density, favoring interactions with electron-deficient targets . Pyridinyl substitution () introduces basicity, improving solubility in acidic environments .

Core Modifications

- Benzodiazole vs.

Solubility and Aggregation

- The oxolane-substituted compound () demonstrates higher aqueous solubility due to hydrogen-bonding capacity, whereas the methylene-linked fluorophenyl analog () may aggregate more readily in hydrophobic environments .

Vorbereitungsmethoden

Cyclocondensation to Form Benzimidazole Core

The benzimidazole scaffold is synthesized by cyclocondensation of o-phenylenediamine with a suitable carboxylic acid derivative or aldehyde under acidic conditions. For example, condensation with 3-fluorobenzaldehyde or its derivatives can be employed to introduce the fluorophenyl moiety at the 2-position.

- Reaction conditions: Acidic medium (e.g., hydrochloric acid), elevated temperature (reflux), and solvents such as ethanol or acetic acid.

- Mechanism: The amine groups of o-phenylenediamine react with the carbonyl compound to form an imine intermediate, which cyclizes to yield the benzimidazole ring.

Formation of the Dihydrochloride Salt

The free base form of 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid:

- Procedure: Dissolve the free base in a suitable solvent (e.g., ethanol or water) and add an equimolar amount of HCl gas or concentrated hydrochloric acid.

- Effect: Formation of the dihydrochloride salt improves compound stability, crystallinity, and aqueous solubility, facilitating handling and application in biological assays.

Reaction Conditions and Optimization

Optimization of reaction parameters is critical for maximizing yield and purity:

| Step | Typical Conditions | Notes |

|---|---|---|

| Cyclocondensation | Acidic medium, reflux, 4–12 hours | Monitor by TLC; yields 60–80% |

| Suzuki-Miyaura coupling | Pd catalyst, base, inert atmosphere, 80–110°C, 6–24 hours | Requires dry solvents; sensitive to moisture |

| Salt formation (dihydrochloride) | Room temperature, stirring, 1–2 hours | Excess HCl avoided to prevent degradation |

Analytical Characterization

The synthesized compound is characterized by:

- NMR Spectroscopy: Confirming the chemical shifts corresponding to the benzimidazole protons and the fluorophenyl substituent.

- Mass Spectrometry: Molecular ion peak consistent with the dihydrochloride salt.

- Melting Point Determination: To assess purity.

- Elemental Analysis: To confirm the presence of two equivalents of hydrochloride.

Research Findings and Data Summary

While direct preparation data for this compound is limited in publicly available literature, analogous compounds such as 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride have been synthesized using similar methods involving cyclocondensation and salt formation, providing a reliable synthetic framework. The fluorophenyl substituent is introduced either during the initial cyclization or via palladium-catalyzed cross-coupling, enhancing electronic properties and potential biological activity.

Comparative Table of Preparation Methods for Benzimidazole Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of fluorophenyl precursors with benzodiazole derivatives under controlled conditions. Key steps include:

- Precursor selection : Use 3-fluoroaniline and 5-nitro-1H-benzodiazole derivatives as starting materials.

- Reaction optimization : Maintain temperatures between 80–100°C in polar aprotic solvents (e.g., DMF) to ensure regioselectivity .

- Purification : Employ column chromatography or recrystallization to isolate the dihydrochloride salt, followed by NMR and MS validation for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons and fluorophenyl substitution patterns. Chemical shifts for NH₂ and benzodiazole protons typically appear at δ 6.8–7.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 284.08) and isotopic patterns indicative of fluorine .

- IR Spectroscopy : Identify NH/amine stretches (~3400 cm⁻¹) and benzodiazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro screens : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Similar triazole/benzodiazole analogs show IC₅₀ values of 5–20 µM .

- Target identification : Use molecular docking to predict interactions with kinase or protease active sites. Fluorophenyl groups enhance hydrophobic binding .

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .

Q. What strategies improve the solubility and formulation of this dihydrochloride salt for in vivo studies?

- Methodological Answer :

- Salt selection : Dihydrochloride formation increases aqueous solubility vs. freebase.

- Co-solvents : Use PEG-400 or cyclodextrin complexes for intravenous delivery.

- pH adjustment : Buffer solutions (pH 4–5) prevent precipitation in physiological conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, benzodiazole substitution) influence structure-activity relationships (SAR)?

- Methodological Answer :

- Fluorine substitution : Meta-fluorophenyl groups enhance metabolic stability vs. para-substituted analogs (e.g., 2-(4-fluorophenyl) derivatives show 30% faster hepatic clearance) .

- Benzodiazole modifications : 5-Amino groups improve DNA intercalation, while 1H-tautomers optimize π-π stacking in enzyme pockets .

- Table : Comparative SAR of Analogous Compounds

| Substituent Position | LogP | IC₅₀ (µM) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| 3-Fluorophenyl | 2.1 | 8.5 | 4.2 h |

| 4-Fluorophenyl | 2.3 | 12.3 | 3.1 h |

| 2,4-Difluorophenyl | 2.5 | 6.7 | 5.8 h |

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution via LC-MS. Low %F may explain efficacy gaps despite high in vitro activity .

- Metabolite identification : Use hepatic microsomes to detect rapid degradation (e.g., CYP450-mediated oxidation of benzodiazole) .

- Formulation redesign : Encapsulate in liposomes to enhance plasma half-life .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

- Methodological Answer :

- Molecular dynamics simulations : Map binding free energies to off-target receptors (e.g., hERG channels) to reduce cardiotoxicity risks .

- QSAR models : Correlate Hammett constants (σ) of fluorophenyl substituents with inhibitory potency (R² > 0.85) .

- Docking studies : Prioritize derivatives with hydrogen bonds to catalytic lysine residues in target enzymes .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze via HPLC for degradants (e.g., hydrolyzed benzodiazole rings) .

- Accelerated stability studies : Store at 40°C/75% RH for 3 months; monitor color changes or precipitation .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.